N-Desmethyl ulipristal acetate is derived from ulipristal acetate, which is primarily used as an emergency contraceptive and for the treatment of uterine fibroids. The compound has the following characteristics:
Ulipristal acetate undergoes metabolic processes, primarily through the action of cytochrome P450 enzymes, leading to the formation of N-desmethyl ulipristal acetate as one of its major metabolites .
The synthesis of N-desmethyl ulipristal acetate typically involves the demethylation of ulipristal acetate. This reaction can be catalyzed by various cytochrome P450 isoenzymes, particularly CYP3A4, which facilitates the oxidative demethylation process.
The synthesis can be achieved through both in vitro enzymatic reactions and chemical methods, although enzymatic methods are preferred for their specificity and reduced side reactions .
The molecular structure of N-desmethyl ulipristal acetate can be described using various structural representations:
N-desmethyl ulipristal acetate retains the core steroid structure characteristic of its parent compound but lacks one methyl group at the nitrogen atom. This modification significantly influences its biological activity and pharmacokinetics.
N-desmethyl ulipristal acetate participates in several chemical reactions primarily related to its metabolic pathways:
The metabolism of N-desmethyl ulipristal acetate is crucial for understanding its pharmacokinetics and potential drug interactions .
N-desmethyl ulipristal acetate functions primarily through modulation of progesterone receptors. Its mechanism includes:
Studies indicate that N-desmethyl ulipristal acetate does not induce cytochrome P450 enzymes but may inhibit certain transport proteins like P-glycoprotein, affecting drug absorption and metabolism .
N-desmethyl ulipristal acetate is sensitive to light and moisture; therefore, storage conditions must ensure protection from these factors to maintain stability .
N-desmethyl ulipristal acetate has several scientific applications:
N-Desmethyl Ulipristal Acetate (systematic name: (11β)-17-(Acetyloxy)-11-[4-(methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione) is a steroidal metabolite with the molecular formula C₂₉H₃₅NO₄ and a molecular weight of 461.6 g/mol [3] [8]. It features a modified gonane skeleton characteristic of 19-norsteroids, with key functional groups including:
The compound’s stereochemistry is defined by the 8S,11R,13S,14S,17R configuration, which aligns with ulipristal acetate but lacks one methyl group at the 11β-phenylamino position [8]. Its structure was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with the InChI Key AQCANMLYXHZIRW-GCNJZUOMSA-N providing a unique identifier [8]. N-Desmethyl Ulipristal Acetate crystallizes as a beige solid with a melting point of 154–156°C (with decomposition) [8].
Table 1: Structural Identifiers of N-Desmethyl Ulipristal Acetate
Property | Value |
---|---|
CAS Registry Number | 159681-66-0 |
IUPAC Name | (11β)-17-(Acetyloxy)-11-[4-(methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione |
Molecular Formula | C₂₉H₃₅NO₄ |
Molecular Weight | 461.6 g/mol |
InChI Key | AQCANMLYXHZIRW-GCNJZUOMSA-N |
SMILES | CC@@(C[C@@H]3C5=CC=C(NC)C=C5)C@@(CC1)OC(C)=O |
The synthesis of N-Desmethyl Ulipristal Acetate primarily involves selective N-demethylation of ulipristal acetate (CDB-2914) or its advanced intermediates. Key methodologies include:
Table 2: Synthetic Method Optimization Parameters
Method | Yield (%) | Key Improvements | Purity Threshold |
---|---|---|---|
Oxidative Demethylation | 78–85 | Ceric ammonium nitrate, 0°C, 2h | >99% (HPLC) |
Catalytic Hydrogenation | 82–88 | Pd/C, 3 atm H₂, ethanol | >98.5% |
Biocatalytic Demethylation | 70–75 | P450BM3 mutant, NADPH recycling | >97% |
N-Desmethyl Ulipristal Acetate is the major pharmacologically active metabolite of ulipristal acetate, formed via hepatic cytochrome P450 (CYP) 3A4-mediated N-demethylation [5] [7]. It exhibits:
Progesterone Receptor Modulation:As a selective progesterone receptor modulator (SPRM), it binds human progesterone receptors with an affinity (Kᵢ = 12.8 nM) comparable to ulipristal acetate (Kᵢ = 8.7 nM), acting as a partial agonist/antagonist [5]. This underpins its role in suppressing ovulation and altering endometrial receptivity [10].
Pharmacokinetic Significance:After oral ulipristal acetate administration, N-Desmethyl Ulipristal Acetate reaches a mean maximum plasma concentration (Cₘₐₓ) of 69 ± 26 ng/mL within 1 hour [7]. It has a plasma half-life of ~25 hours and contributes to >40% of the parent drug’s pharmacological activity due to:
Exposure (AUC) ratios of 1:0.4 (ulipristal acetate:metabolite) [7]
Enzymatic Interactions:It undergoes further metabolism to inactive di-demethylated derivatives via CYP3A4, explaining its susceptibility to:
Table 3: Key Pharmacological Parameters vs. Ulipristal Acetate
Parameter | N-Desmethyl Ulipristal Acetate | Ulipristal Acetate |
---|---|---|
Progesterone Receptor Kᵢ | 12.8 nM | 8.7 nM |
Plasma Cₘₐₓ (30 mg dose) | 69 ± 26 ng/mL | 176 ± 89 ng/mL |
Half-life (t₁/₂) | ~25 hours | 32.4 ± 6.3 hours |
Plasma Protein Binding | >94% | >99% |
CYP3A4 Metabolism | Demethylation (to di-demethyl) | Hydroxylation, Demethylation |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1